3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Receptor Binding Assays
The research on pyrazolo[1,5-α]pyridines, including synthesis and receptor binding assays, provides insights into their potential as dopamine receptor ligands. For example, the synthesis of specific pyrazolo[1,5-α]pyridine derivatives and their evaluation in vitro for receptor affinity indicates their potential as dopamine D4 receptor ligands, suggesting applications in neurological research and drug development (Li Guca, 2014).
Regioselectivity and Synthesis of Pyrazolo[1,5-a]pyrimidines
The study on the regioselectivity of reactions involving pyrazolo[1,5-a]pyrimidine derivatives underscores the importance of structural modifications in determining biological activity. The development of efficient synthesis methods for these compounds highlights their significance in medicinal chemistry, owing to their broad spectrum of biological activities and potential applications in drug discovery (Moustafa et al., 2022).
Luminescent Properties and Material Science Applications
Research into pyridyl substituted benzamides with aggregation-enhanced emission and stimuli-responsive properties explores the photophysical properties of these compounds. Their luminescence in both solution and solid states, along with their potential for application in material science due to their unique optical properties, is of particular interest (Srivastava et al., 2017).
Novel Synthesis Routes and Anti-Influenza Activity
The synthesis of benzamide-based 5-aminopyrazoles and their derivatives demonstrates innovative routes to creating compounds with significant biological activities. Notably, some of these compounds exhibit considerable antiavian influenza virus activity, demonstrating the potential for developing new antiviral drugs (Hebishy et al., 2020).
Mechanism of Action
Target of Action
The compound 3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . CDK2, the target of this compound, is a key player in this pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest .
Pharmacokinetics
The compound’s cytotoxic activities against various cell lines suggest it is capable of being absorbed and distributed within the body .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that the compound could potentially be used in the treatment of certain types of cancer .
Properties
IUPAC Name |
3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-4-26-18-11-15(12-19(27-5-2)20(18)28-6-3)21(25)22-13-16-14-23-24-10-8-7-9-17(16)24/h7-12,14H,4-6,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJUNDARLDYIFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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